molecular formula C15H21N5O3S2 B2896440 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1207034-26-1

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2896440
CAS No.: 1207034-26-1
M. Wt: 383.49
InChI Key: KWUBFGMOKGFADM-UHFFFAOYSA-N
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Description

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H21N5O3S2 and its molecular weight is 383.49. The purity is usually 95%.
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Biological Activity

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule with potential biological significance. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a pyrazole ring and a thiadiazole moiety, which are known for their diverse biological activities. The presence of the dioxidotetrahydrothiophen group adds to its potential reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing pyrazole and thiadiazole rings have shown significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Many derivatives of pyrazoles are recognized for their ability to inhibit inflammatory pathways.
  • Anticancer Potential : Some studies suggest that these compounds can induce apoptosis in cancer cells.

Antimicrobial Activity

A study demonstrated that derivatives of pyrazole exhibited potent antibacterial activity against various strains of bacteria. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

In vitro assays indicated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Research has also highlighted the compound's ability to inhibit cancer cell proliferation. In cell line studies, it demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), leading to increased apoptosis rates. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:

  • Synthesis and Characterization : A study focused on synthesizing various pyrazole derivatives and evaluating their biological activities. The synthesized compounds were characterized using techniques such as NMR and IR spectroscopy, confirming their structures .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. Results showed significant reduction in edema and inflammatory markers when treated with these compounds compared to control groups .

Data Table

Biological ActivityMethodologyResults
AntibacterialMIC testing against E. coliMIC = 32 µg/mL
Anti-inflammatoryCytokine assay in macrophagesSignificant reduction in TNF-alpha levels
AnticancerCell viability assay (MTT)IC50 = 15 µM for MCF-7 cells

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S2/c1-4-14-17-18-15(24-14)16-13(21)7-12-9(2)19-20(10(12)3)11-5-6-25(22,23)8-11/h11H,4-8H2,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUBFGMOKGFADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=C(N(N=C2C)C3CCS(=O)(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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